molecular formula C6H7NO5S B2484048 5-(Methylsulfamoyl)furan-2-carboxylic acid CAS No. 933742-92-8

5-(Methylsulfamoyl)furan-2-carboxylic acid

Cat. No.: B2484048
CAS No.: 933742-92-8
M. Wt: 205.18
InChI Key: KZPZTIAMDLGCSJ-UHFFFAOYSA-N
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Description

5-(Methylsulfamoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C6H7NO5S. It is characterized by the presence of a furan ring substituted with a methylsulfamoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

5-(Methylsulfamoyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfamoyl)furan-2-carboxylic acid typically involves the introduction of the methylsulfamoyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with methylamine and sulfur trioxide to introduce the methylsulfamoyl group. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfamoyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Methylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The methylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Lacks the methylsulfamoyl group, making it less reactive in certain chemical reactions.

    5-(Aminosulfonyl)furan-2-carboxylic acid: Similar structure but with an aminosulfonyl group instead of a methylsulfamoyl group.

    5-(Methylsulfamoyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

5-(Methylsulfamoyl)furan-2-carboxylic acid is unique due to the presence of both a methylsulfamoyl group and a furan ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-(methylsulfamoyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-7-13(10,11)5-3-2-4(12-5)6(8)9/h2-3,7H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPZTIAMDLGCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933742-92-8
Record name 5-(methylsulfamoyl)furan-2-carboxylic acid
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